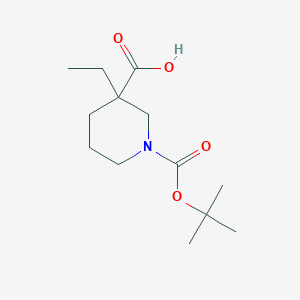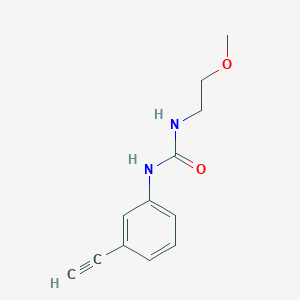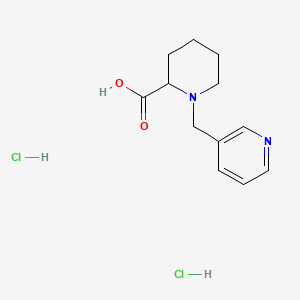
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . Another method for the synthesis of a drug intermediate involves the use of tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety .
Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is one of the more widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process .
Physical And Chemical Properties Analysis
The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Applications De Recherche Scientifique
Tert-butoxycarbonylation Reagent
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid serves as an effective tert-butoxycarbonylation reagent for substrates with acidic protons such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is performed without a base, proceeds chemoselectively, and yields high results under mild conditions. The compound is also used in the tert-butoxycarbonylation of acidic substrates, including phenols, amine hydrochlorides, and carboxylic acids, and in the formation of amides with carboxylic acids and esters with N-protected amino acids (Saito, Ouchi, & Takahata, 2006).
N-tert-Butoxycarbonylation of Amines
The chemical is utilized for N-tert-butoxycarbonylation of amines, employing heteropoly acid H3PW12O40 as a heterogeneous and recyclable catalyst. This method is efficient for primary and secondary amines, providing a green and fast solution for N-tert-butoxycarbonylation at room temperature, without producing competitive side products. The process is particularly advantageous for chiral a-amino alcohols and esters, as it yields the corresponding N-Boc derivatives chemoselectively in excellent yields (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Base-Induced Dimerization in Amino Acid Derivatives
The compound is involved in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This reaction forms 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, with the specific outcome depending on the nature of the base used. After deprotection of the tert-butyloxycarbonyl groups and further chemical processing, the final product is achieved, showcasing the compound's role in the synthesis of complex organic structures (Leban & Colson, 1996).
Synthesis of Orthogonally Protected Amino Acids
The chemical is used in the synthesis of orthogonally protected amino acids, which are crucial for the synthesis of edeine analogs. The paper describes methods to synthesize these compounds, highlighting the utility of 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid in producing complex molecules that have significance in pharmaceutical development (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Protective Group in Organic Synthesis
This compound is extensively used as a protective group, especially for amines and amino acids, in organic synthesis. Its use has been documented for the deprotection of N-Boc group with silica gel in refluxing toluene. This method is known for its simplicity, convenience, and the ability to yield high results in a relatively short amount of time, proving the compound's vital role in organic synthesis (Min, 2007).
Mécanisme D'action
Safety and Hazards
The tert-butyloxycarbonyl (Boc) group is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-13(10(15)16)7-6-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZAZUYDWWUQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678877 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid | |
CAS RN |
887591-65-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)
![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)






